4-Chloro-2-ethoxybenzonitrile

Descripción

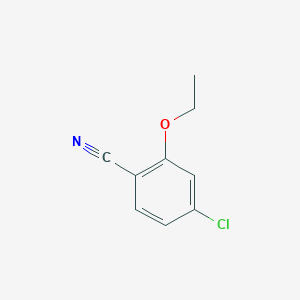

4-Chloro-2-ethoxybenzonitrile (C₉H₈ClNO, MW: 181.62 g/mol) is a benzonitrile derivative featuring a chlorine atom at the 4-position and an ethoxy group (-OCH₂CH₃) at the 2-position of the benzene ring. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing nitrile group and halogen-substituted aromatic system, which enhance reactivity in cross-coupling and nucleophilic substitution reactions .

Propiedades

IUPAC Name |

4-chloro-2-ethoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSPUXVVGZDCRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chloro-2-ethoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with ethanol in the presence of a base, such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with the ethoxy group.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-2-ethoxybenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiourea can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzonitriles.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Aplicaciones Científicas De Investigación

Chemistry

4-Chloro-2-ethoxybenzonitrile serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its reactivity allows it to participate in several types of chemical reactions, including:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.

- Oxidation Reactions: The ethoxy group can be oxidized to produce corresponding aldehydes or carboxylic acids.

- Reduction Reactions: The nitrile group can be reduced to yield primary amines.

These reactions are essential in creating more complex molecules used in pharmaceuticals and other chemical products.

Biology

In biological research, this compound is utilized as a building block for synthesizing biologically active molecules. Its derivatives are explored for potential therapeutic applications, particularly in drug development targeting various diseases. The compound's unique structure allows for modifications that enhance biological activity and specificity towards certain biological targets.

Medicine

The compound is investigated as a precursor for developing new therapeutic agents. Researchers focus on its ability to form derivatives that exhibit desired pharmacological properties, contributing to advancements in medicinal chemistry. For example, modifications of this compound have been studied for their potential efficacy against specific diseases like cancer and infectious diseases.

Industry

In industrial applications, this compound is employed in the production of dyes, pigments, and specialty chemicals. Its reactivity facilitates the creation of complex molecules that are vital in manufacturing processes across various sectors, including textiles and coatings.

Types of Reactions

The primary reactions involving this compound include:

- Nucleophilic Substitution: Utilizing reagents such as sodium amide or thiourea.

- Oxidation: Employing oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Using lithium aluminum hydride or catalytic hydrogenation techniques.

Major Products Formed

The reactions lead to various products, including:

- Substituted benzonitriles through nucleophilic substitution.

- Aldehydes or carboxylic acids via oxidation.

- Primary amines from reduction processes.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create new anticancer agents. For instance, modifications to enhance selectivity towards cancer cell lines have shown promising results in vitro, indicating potential pathways for therapeutic development.

Case Study 2: Agrochemical Development

In agrochemical research, this compound has been utilized as a precursor for synthesizing herbicides and pesticides. Studies indicate that certain derivatives exhibit effective herbicidal activity against common agricultural weeds, providing insights into sustainable agricultural practices.

Mecanismo De Acción

The mechanism of action of 4-chloro-2-ethoxybenzonitrile depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparación Con Compuestos Similares

4-Methoxy-2-methylbenzonitrile (C₉H₉NO, MW: 147.18 g/mol)

- Structural Differences : Replaces the ethoxy group with a methoxy (-OCH₃) and substitutes chlorine with a methyl (-CH₃) group at the 2-position.

- Physicochemical Properties: The smaller methoxy group increases water solubility compared to the bulkier ethoxy group in 4-chloro-2-ethoxybenzonitrile.

- Applications : Widely used in organic synthesis for building blocks in dyes and liquid crystals .

2-((4-Ethylphenoxy)methyl)benzonitrile (C₁₆H₁₅NO, MW: 237.30 g/mol)

- Structural Differences: Features a phenoxymethyl group (-O-C₆H₄-CH₂) linked to the benzene ring instead of direct ethoxy substitution.

- Key Contrasts: The extended phenoxymethyl chain increases lipophilicity, making it suitable for lipid-soluble drug intermediates. Higher molecular weight (237.30 vs. 181.62) impacts pharmacokinetic properties in drug design .

- Applications : Used in drug development for anti-inflammatory and antimicrobial agents .

4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile (C₁₆H₁₂ClINO₂, MW: 413.64 g/mol)

Azo-Functionalized Benzonitriles (e.g., CAS 58498-34-3, C₁₈H₁₉ClN₄O₂, MW: 358.82 g/mol)

- Structural Differences: Contains a diazenyl (-N=N-) group bridging aromatic rings, with additional hydroxyethylamino and methyl substituents.

- Functional Contrasts: Azo groups confer vivid coloration, making these compounds suitable for dyes and pigments, unlike the non-chromatic this compound. Hydroxyethylamino groups enhance water solubility and metal-chelation capacity .

- Applications : Textile dyes, pH indicators, and photodynamic therapy agents .

Actividad Biológica

4-Chloro-2-ethoxybenzonitrile is an organic compound with the molecular formula C10H10ClN, notable for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzene ring substituted with a chloro group and an ethoxy group, alongside a nitrile functional group. These structural features contribute to its reactivity and biological activity.

Target Interactions

The specific biological targets of this compound remain to be fully elucidated. However, similar compounds have been shown to interact with various enzymes and receptors, suggesting potential pathways for further investigation.

Biochemical Pathways

The presence of the nitrile group may facilitate interactions with nucleophiles, potentially leading to enzyme inhibition or activation. The ethoxy group can influence solubility and membrane permeability, affecting cellular uptake and distribution.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. It is hypothesized that it could induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that related benzonitrile derivatives displayed significant antibacterial activity against strains such as MRSA. The minimum inhibitory concentration (MIC) for these compounds ranged between 5 to 20 µg/mL, indicating potential therapeutic applications in treating resistant infections .

- Cytotoxicity in Cancer Models : In vitro assays using human cancer cell lines revealed that this compound reduced cell viability significantly. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM after 48 hours of treatment. This suggests a promising avenue for further development as an anticancer agent .

- Mechanistic Insights : Investigations into the cellular mechanisms revealed that the compound may induce oxidative stress in cells, leading to DNA damage and activation of apoptotic pathways. This was evidenced by increased levels of reactive oxygen species (ROS) in treated cells compared to controls .

Data Summary

| Biological Activity | Observed Effects | IC50 Values |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | 5 - 20 µg/mL |

| Cytotoxicity | Reduced cell viability | ~15 µM (48 hours) |

| Induction of Apoptosis | Increased ROS levels | Not quantified |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.